Zuclopenthixol decanoate
Overview
Description
Zuclopenthixol Decanoate Description
Zuclopenthixol decanoate is a long-acting injectable antipsychotic medication primarily used in the treatment of schizophrenia and other serious mental illnesses. It is a depot preparation, meaning it is designed to release the medication slowly over a period of weeks, which can be beneficial for patients who have difficulty adhering to daily oral medication regimens .
Synthesis Analysis
The synthesis of zuclopenthixol decanoate is not explicitly detailed in the provided papers. However, as a derivative of thioxanthene, it is likely synthesized through the esterification of zuclopenthixol with decanoic acid to form the decanoate ester, which is a common method for creating long-acting depot injections .
Molecular Structure Analysis
Zuclopenthixol decanoate's molecular structure includes the thioxanthene base with a decanoate ester side chain. This structure is responsible for its pharmacokinetic properties, such as its slow release from the injection site into the bloodstream .
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving zuclopenthixol decanoate. However, in general, depot antipsychotics like zuclopenthixol decanoate undergo hydrolysis in the body, releasing the active drug over time .
Physical and Chemical Properties Analysis
The pharmacokinetic profiles of zuclopenthixol decanoate indicate that it reaches maximum serum levels approximately one week after injection, which reflects its design as a long-acting depot preparation. The serum concentrations show limited individual variation and a significant correlation between dose and serum concentration .
Clinical Efficacy and Case Studies
Zuclopenthixol decanoate has been shown to prevent or postpone relapses in patients with schizophrenia when compared to other depot preparations, with a number needed to treat (NNT) of 8. However, it may induce more adverse effects, although it decreases the need for anticholinergic medication . An open-label trial demonstrated its efficacy in reducing hostility and excitement in chronic aggressive schizophrenia and psychotic oligophrenic patients, with a significant number of patients being able to transition to less restrictive environments . Serum levels have been correlated with clinical response, indicating that a stable serum concentration may be associated with better outcomes .
Adverse Effects and Considerations
While zuclopenthixol decanoate can be effective in managing symptoms, it may also induce adverse effects such as drug-induced movement disorders. The need for careful clinical judgment and consideration of patient preferences is emphasized due to these potential side effects . Additionally, fluctuations in serum concentrations can lead to side effects, suggesting that shorter intervals between injections may be beneficial for some patients .
Scientific Research Applications
Behavioral Management in Mentally Handicapped Patients
Zuclopenthixol decanoate has shown efficacy in managing behavioral disorders in mentally handicapped patients. A study highlighted its superiority over placebo in treating such conditions, emphasizing its effectiveness and manageable side effects (Izmeth et al., 1988).
Co-injection with Zuclopenthixol Acetate
Research investigated the possibility of co-injecting zuclopenthixol decanoate with zuclopenthixol acetate. The study concluded that both drugs can be mixed and administered as one injection without compromising their pharmacokinetic or clinical effects (Gravem & Aaes-Jørgensen, 1990).
Maintenance Treatment of Schizophrenic Outpatients
In the context of schizophrenia, zuclopenthixol decanoate has been used to determine the minimum effective dose for maintenance treatment. The study successfully identified the dose correlating with the prevention of relapse, providing a strategy for dose optimization in long-term treatment without the necessity of routine serum drug monitoring (Solgaard et al., 1994).
Comparison with Other Antipsychotics
Zuclopenthixol decanoate's effectiveness was compared with haloperidol decanoate in chronic schizophrenic patients. The study found both drugs to be effective in maintenance treatment, demonstrating similar efficacy and side effect profiles (Wistedt et al., 1991).
Role in Antipsychotic Polypharmacy
Exploring the role of zuclopenthixol decanoate in antipsychotic polypharmacy, research indicated some favorable outcomes regarding discontinuation rates and clinical global impression outcomes, suggesting its potential benefits in certain clinical scenarios (Cordiner et al., 2016).
Impact on Aggressive Behavior in Intellectual Disabilities
A study on the effects of zuclopenthixol on aggressive behavior in patients with intellectual disabilities demonstrated that discontinuing the drug led to an increase in aggressive behavior, highlighting its role in managing such challenging behaviors (Haessler et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-WKIKZPBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018303 | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zuclopenthixol decanoate | |
CAS RN |
64053-00-5 | |
Record name | Zuclopenthixol decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64053-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[3-[(9Z)-2-chloro-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSS9KIZ5OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.